Home > Products > Screening Compounds P116164 > 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol
4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol - 2175979-13-0

4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol

Catalog Number: EVT-3097606
CAS Number: 2175979-13-0
Molecular Formula: C13H16N2O2
Molecular Weight: 232.283
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

Compound Description: This compound is a potent aromatase inhibitor. It shares common features with second- and third-generation nonsteroidal anti-aromatase compounds. [] The molecule possesses a propeller-like shape, with dihedral angles between adjacent planes ranging from 49 to 86 degrees. [] Docking studies show its potent inhibitory activity arises from molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding within the aromatase substrate. []

Relevance: While not directly sharing the oxane ring system of 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol, this compound exhibits structural similarities through the presence of a benzodioxol moiety. This moiety is analogous to the benzodiazol unit in the target compound, sharing the fused benzene ring and two oxygen atoms in the heterocyclic ring. Both compounds also feature an aromatic substituent on the carbon adjacent to the heterocyclic ring. These structural similarities suggest potential exploration of similar biological activities or pharmacological properties. []

6-[(4-Methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

Compound Description: This compound is another potent aromatase inhibitor, similar in structure and activity to 6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol. [] Like its fluorinated counterpart, it displays a propeller shape with dihedral angles between adjacent planes in the range of 49-86 degrees. [] Its strong inhibitory potency is attributed to molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding within the aromatase substrate. []

Relevance: This compound shares the same benzodioxol moiety and aromatic substituent pattern as 6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol, making it also structurally similar to 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol. The presence of a methoxy group instead of fluorine provides a point of divergence, allowing for the exploration of the impact of different substituents on activity. This comparison highlights the potential to investigate how variations in the aromatic substituent might influence the biological activity of 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol. []

(8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol (Pentostatin)

Compound Description: Pentostatin is a known potent inhibitor of adenosine deaminase. [] Analogues of pentostatin have been synthesized and tested for their inhibitory activity. []

Relevance: The structural similarity between pentostatin and 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol lies in the fused heterocyclic system. While pentostatin contains a tetrahydroimidazo[4,5-d][1,3]diazepine ring system, the target compound features a benzodiazol unit. Both systems involve a benzene ring fused to a 5-membered nitrogen-containing heterocycle. This structural commonality, although not exact, suggests that 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol could potentially be explored for similar biological activities, particularly those related to enzyme inhibition. []

(±)-3,6,7,8-Tetrahydro-3-[(2-hydroxyethoxy)methyl]imidazo[4,5-d][1,3]diazepin-8-ol

Compound Description: This compound is an acyclic analog of pentostatin, designed as a potential adenosine deaminase inhibitor. [] It exhibited a Ki value of 9.8 x 10-8 M, indicating significant inhibitory activity. [] Furthermore, it potentiated the antiviral activity of vidarabine against herpes simplex virus type 1 in an HEp-2 plaque reduction assay. []

Relevance: While lacking the ribose sugar of pentostatin, this compound retains the core tetrahydroimidazo[4,5-d][1,3]diazepine ring system, making it relevant to 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol due to the shared feature of a benzene ring fused to a 5-membered nitrogen-containing heterocycle. The presence of a hydroxyethoxymethyl substituent on the imidazole ring, analogous to the (hydroxymethyl)oxan-4-yl substituent in the target compound, further strengthens the structural connection. This related compound highlights the potential for exploring modifications to the substituent attached to the benzodiazol unit in 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol and their potential impact on biological activity. []

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols

Compound Description: This series of compounds, particularly those with methyl groups at the 1- and 3-positions of the pyrazole ring and a 3-chloro substituent on the phenyl ring, showed potential as antipsychotic agents. [] These compounds exhibited activity in behavioral animal tests, reducing spontaneous locomotion in mice without causing ataxia. [] Notably, unlike typical antipsychotics, they did not bind to D2 dopamine receptors in vitro. []

Relevance: This series is structurally related to 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol through the presence of an aryl group connected to a heterocyclic system via a methylene bridge. While the specific heterocycles differ (pyrazol-5-ol versus benzodiazol), this common structural motif suggests a potential starting point for exploring modifications to the target compound and evaluating their impact on biological activity, particularly in the context of potential neurological effects. []

2-[2-Methyl-1-(oxan-4-yl)-1H-benzimidazol-5-yl]-1,3-benzoxazole

Compound Description: This drug candidate displayed hepatotoxicity in a 4-week oral repeated-dose toxicity study in male rats. [] The hepatotoxicity was characterized by centrilobular hypertrophy and vacuolation of hepatocytes. [] Further investigation revealed that this compound indirectly activated the aryl hydrocarbon receptor (AHR) by inhibiting the CYP1 enzyme-dependent clearance of endogenous AHR agonists. []

Relevance: This compound presents a striking structural similarity to 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol. Both feature an oxane ring directly linked to a benzimidazole or benzodiazol moiety, respectively. This close structural resemblance highlights the importance of evaluating the potential hepatotoxicity of 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol, considering the observed toxicity profile of the related benzimidazole compound. Further investigation into the metabolic pathways and potential interactions with CYP1 enzymes is warranted for the target compound. []

2-{8-Fluoro-3-[4-(2H3)methyl-1-methyl-1H-1,2,3-triazol-5-yl]-5-[(S)-(oxan-4-yl)(phenyl)methyl]-5H-pyrido[3,2-b]indol-7-yl}propan-2-ol

Compound Description: This compound is a potent BET (bromodomain and extra-terminal) inhibitor. [] It demonstrated reduced clearance and an improved pharmacokinetic profile across preclinical species, making it a promising candidate for further development. [] Additionally, it displayed no major metabolite formation when incubated with human hepatocytes. []

Relevance: This compound shares the key structural feature of an oxane ring with 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol. The oxane ring in both compounds is connected to a methylene bridge attached to a complex aromatic system. Although the specific aromatic systems differ, the presence of the oxane ring and methylene linker suggests that modifications to the aromatic unit in the target compound could be explored, potentially leading to the development of BET inhibitors with improved pharmacokinetic properties. []

1-{1-[(R)-{1-[(1S)-1-Phenylethyl]-1H-1,2,3,4-tetrazol-5-yl}(thiophen-3-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Compound Description: This compound is a novel modulator of the low-voltage activated T-type calcium channel. [] It exhibited a time- and concentration-dependent regulation of T-type calcium channels in dorsal root ganglion neurons, with a low micromolar IC50. [] Notably, it did not bind to human mu, delta, or kappa opioid receptors, suggesting a potential for non-addictive pain therapeutics. [] It also reversed mechanical allodynia in rat models of HIV-associated neuropathy, chemotherapy-induced peripheral neuropathy, and spinal nerve ligation-induced neuropathy, without affecting locomotion or anxiety. []

Relevance: The relevance of this compound to 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol lies in the shared presence of a 2,3-dihydro-1H-1,3-benzodiazol-2-one moiety. This structural similarity, despite differences in the other parts of the molecules, points to the potential of the target compound to interact with T-type calcium channels or other targets related to pain modulation. Further investigation into the biological activity of 4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol, especially concerning potential analgesic properties, is warranted. []

Properties

CAS Number

2175979-13-0

Product Name

4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol

IUPAC Name

4-(benzimidazol-1-ylmethyl)oxan-4-ol

Molecular Formula

C13H16N2O2

Molecular Weight

232.283

InChI

InChI=1S/C13H16N2O2/c16-13(5-7-17-8-6-13)9-15-10-14-11-3-1-2-4-12(11)15/h1-4,10,16H,5-9H2

InChI Key

RNLZXHKFJLWERP-UHFFFAOYSA-N

SMILES

C1COCCC1(CN2C=NC3=CC=CC=C32)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.